molecular formula C7H13N3S B1271891 3-(Pentylthio)-4h-1,2,4-triazole CAS No. 71705-07-2

3-(Pentylthio)-4h-1,2,4-triazole

Cat. No. B1271891
CAS RN: 71705-07-2
M. Wt: 171.27 g/mol
InChI Key: YDSWCAZMHZEBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-triazole ring system is a versatile scaffold in medicinal chemistry, known for its presence in compounds with a variety of bioactivities, including antimicrobial, antiviral, and antitumor effects . The 3-(pentylthio)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a pentylthio substituent at the 3-position of the triazole ring. This specific substitution pattern can potentially influence the biological activity of the molecule, as seen in other triazole derivatives that have been studied for their anticonvulsant, antimicrobial, and antituberculosis properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through a variety of methods. A general method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines . Although the abstracts provided do not detail the synthesis of 3-(pentylthio)-4H-1,2,4-triazole specifically, the methodologies described could potentially be adapted for its synthesis. For example, the synthesis of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives has been reported, which suggests that similar strategies could be employed for the synthesis of 3-(pentylthio)-4H-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 3-(pentylthio)-4H-1,2,4-triazole.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives can be quite diverse. For example, N-benzyl-1,2,3-triazoles can undergo debenzylation reactions . While this reaction pertains to the 1,2,3-triazole series, it indicates that the triazole ring can participate in various chemical transformations. The reactivity of the 3-(pentylthio)-4H-1,2,4-triazole would likely be influenced by the electron-donating pentylthio group, which could affect its participation in nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For instance, the synthesis and properties of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts have been investigated, demonstrating the impact of different substituents on the triazole core . The presence of the pentylthio group in 3-(pentylthio)-4H-1,2,4-triazole would likely affect its solubility, melting point, and other physicochemical properties, which could be studied using techniques such as IR and NMR spectroscopy, as well as HPLC-MS for purity and individuality assessment .

Scientific Research Applications

Anticonvulsant Properties

  • Anticonvulsant Activity: Triazoles, including 3-(Pentylthio)-4h-1,2,4-triazole, have been investigated for their anticonvulsant properties. A study highlighted the potential of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles as selective antagonists of strychnine-induced convulsions, indicating their use as potential antispastic agents. These compounds were found to function similarly to glycine receptor agonists, which could be beneficial in treating spasticity (Kane et al., 1994). Further studies have synthesized various triazole derivatives, such as 3-[[(substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles, and evaluated their anticonvulsant activity, revealing promising results in animal models (Küçükgüzel et al., 2004).

Antimicrobial and Antifungal Activity

  • Antimicrobial Activity: Research has shown that triazole derivatives, including 3-(Pentylthio)-4h-1,2,4-triazole, exhibit significant antimicrobial activities. A study synthesized 3-alkylthio-5-(2-pyridyl)-1,2,4-triazoles, demonstrating effective action against M. tuberculosis H37Rv, a pathogenic bacterial strain (Kubota et al., 1978).
  • Antifungal Properties: Triazole analogues, including alkylthio derivatives like 3-(Pentylthio)-4h-1,2,4-triazole, have been evaluated for their antifungal properties. These derivatives have shown efficacy against candidiasis and aspergillosis, with certain derivatives exhibiting enhanced activity when hydrophilic groups are introduced into their structure (Miyauchi et al., 1996).

Corrosion Inhibition

  • Protective Properties in Industrial Applications: The use of 4H-triazole derivatives, including 3-(Pentylthio)-4h-1,2,4-triazole, as corrosion inhibitors has been explored. These compounds have demonstrated high efficacy in preventing corrosion and dissolution of mild steel in acidic environments. The effectiveness of these inhibitors is dependent on their molecular structure and the nature of the substituents (Bentiss et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, etc.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-pentylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSWCAZMHZEBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentylthio)-4h-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pentylthio)-4h-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(Pentylthio)-4h-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(Pentylthio)-4h-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(Pentylthio)-4h-1,2,4-triazole
Reactant of Route 5
3-(Pentylthio)-4h-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(Pentylthio)-4h-1,2,4-triazole

Citations

For This Compound
1
Citations
L Moynié, SM Leckie, SA McMahon, FG Duthie… - Journal of molecular …, 2013 - Elsevier
Fatty acid biosynthesis is an essential component of metabolism in both eukaryotes and prokaryotes. The fatty acid biosynthetic pathway of Gram-negative bacteria is an established …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.